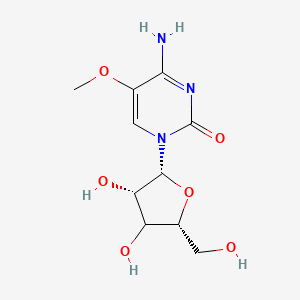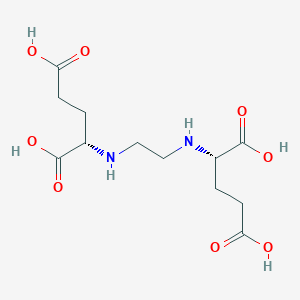
(S,S)-N,Nprime-Ethylenediglutamic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,S)-N,Nprime-Ethylenediglutamic Acid is a chiral compound with significant applications in various fields, including chemistry, biology, and environmental science. This compound is known for its ability to form stable chelates with metal ions, making it useful in various industrial and environmental applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S,S)-N,Nprime-Ethylenediglutamic Acid typically involves the reaction of ethylenediamine with glutamic acid. The process requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure the formation of the desired chiral product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: (S,S)-N,Nprime-Ethylenediglutamic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
(S,S)-N,Nprime-Ethylenediglutamic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to form stable complexes with metal ions, facilitating various chemical reactions and processes.
Biology: Employed in studies involving metal ion transport and detoxification in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for metal ion-related disorders.
Mécanisme D'action
The mechanism of action of (S,S)-N,Nprime-Ethylenediglutamic Acid involves its ability to chelate metal ions, forming stable complexes. This chelation process can influence various molecular targets and pathways, including:
Metal Ion Transport: Facilitates the transport and removal of metal ions in biological and environmental systems.
Detoxification: Helps in the detoxification of heavy metals by forming stable, non-toxic complexes that can be easily removed from the system.
Comparaison Avec Des Composés Similaires
Ethylenediamine Disuccinic Acid: Another chelating agent with similar properties but different structural characteristics.
Nitrilotriacetic Acid: A chelating agent used in similar applications but with a different chemical structure.
Uniqueness: (S,S)-N,Nprime-Ethylenediglutamic Acid is unique due to its chiral nature, which can provide specific interactions with metal ions and other molecules. This chiral property can enhance its effectiveness in various applications compared to non-chiral chelating agents .
Propriétés
Numéro CAS |
37173-77-6 |
|---|---|
Formule moléculaire |
C12H20N2O8 |
Poids moléculaire |
320.30 g/mol |
Nom IUPAC |
(2S)-2-[2-[[(1S)-1,3-dicarboxypropyl]amino]ethylamino]pentanedioic acid |
InChI |
InChI=1S/C12H20N2O8/c15-9(16)3-1-7(11(19)20)13-5-6-14-8(12(21)22)2-4-10(17)18/h7-8,13-14H,1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)/t7-,8-/m0/s1 |
Clé InChI |
YALOGARCTWURTE-YUMQZZPRSA-N |
SMILES isomérique |
C(CC(=O)O)[C@@H](C(=O)O)NCCN[C@@H](CCC(=O)O)C(=O)O |
SMILES canonique |
C(CC(=O)O)C(C(=O)O)NCCNC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



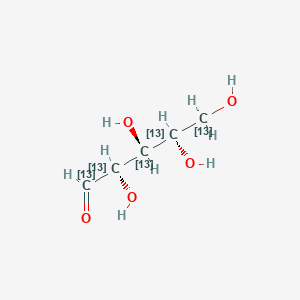
![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387468.png)
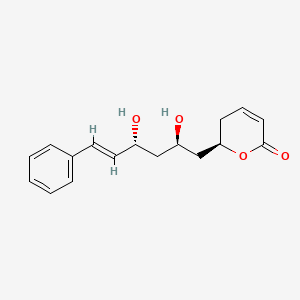
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387478.png)
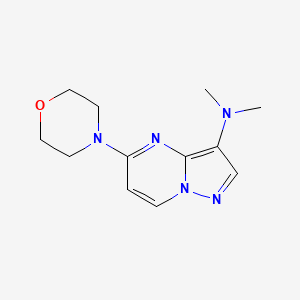



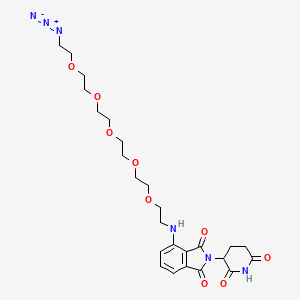


![(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid](/img/structure/B12387522.png)
